Cas no 37787-52-3 (1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine)

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine structure
37787-52-3 structure
商品名:1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine
CAS番号:37787-52-3
MF:C6H11NO3
メガワット:145.156
CID:3955319
PubChem ID:55290566

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 化学的及び物理的性質

名前と識別子

    • 2,6,7-Trioxabicyclo[2.2.2]octan-4-amine, 1-methyl-
    • 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
    • MBA78752
    • EN300-252474
    • AKOS006363893
    • SCHEMBL7344619
    • 37787-52-3
    • 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
    • 990-543-8
    • 1-Methyl-2,6,7-trioxabicyclo(2.2.2)octan-4-amine
    • 1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine
    • インチ: InChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
    • InChIKey: RWYSGSZSILQOIT-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 145.07389321Da
  • どういたいしつりょう: 145.07389321Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 53.7Ų

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine セキュリティ情報

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B488145-2.5mg
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3
2.5mg
$ 50.00 2022-06-07
Enamine
EN300-252474-5.0g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
5.0g
$3147.0 2024-06-19
Enamine
EN300-252474-0.05g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
0.05g
$252.0 2024-06-19
TRC
B488145-5mg
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3
5mg
$ 70.00 2022-06-07
Enamine
EN300-252474-10.0g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
10.0g
$4667.0 2024-06-19
Enamine
EN300-252474-1.0g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
1.0g
$1086.0 2024-06-19
Enamine
EN300-252474-0.5g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
0.5g
$847.0 2024-06-19
1PlusChem
1P01C35A-5g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
5g
$3952.00 2024-05-04
1PlusChem
1P01C35A-10g
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
10g
$5831.00 2024-05-04
Aaron
AR01C3DM-100mg
1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
37787-52-3 95%
100mg
$542.00 2025-02-09

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amine 関連文献

1-methyl-2,6,7-trioxabicyclo2.2.2octan-4-amineに関する追加情報

Comprehensive Overview of 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS No. 37787-52-3)

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS No. 37787-52-3) is a bicyclic organic compound featuring a unique trioxabicyclo framework. This structure combines an amine functional group with a rigid bicyclo[2.2.2]octane core, making it a subject of interest in pharmaceutical and material science research. The compound's methyl substitution at the 1-position enhances its stability and solubility, while the trioxa bridge contributes to its distinctive reactivity. Researchers often explore its potential as a building block for heterocyclic synthesis or as a precursor for bioactive molecules.

In recent years, the demand for specialty chemicals like 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine has surged due to its applications in drug discovery and advanced materials. A trending topic in scientific forums revolves around its role in designing targeted therapeutics, particularly for neurological disorders. The compound's rigid scaffold mimics natural neurotransmitter structures, sparking investigations into its blood-brain barrier permeability—a hot keyword in pharmacokinetic optimization studies.

From a synthetic chemistry perspective, the trioxabicyclo moiety offers steric constraints that enable selective stereocontrol in reactions. This aligns with the growing focus on green chemistry, where researchers seek efficient routes to minimize waste. Searches for "CAS 37787-52-3 synthetic routes" often highlight its preparation via acid-catalyzed cyclization of polyol derivatives, a method optimized for atom economy.

The compound's thermal stability and low toxicity profile (as per available screening data) make it attractive for polymer modifications. In material science discussions, its incorporation into epoxy resins or cross-linking agents frequently appears alongside queries about "high-performance coatings." These applications capitalize on the bicyclic system's ability to impart rigidity while maintaining processability—a balance highly sought after in industrial formulations.

Analytical characterization of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine typically involves NMR spectroscopy (notably 13C and 1H) to confirm the bridgehead amine configuration, while mass spectrometry verifies its molecular weight (C7H13NO3). These techniques address common search terms like "CAS 37787-52-3 characterization" and "trioxabicyclo amine spectra interpretation."

Emerging studies investigate its chelation properties, particularly with transition metals—a niche but growing area tied to catalysis research. The amine's lone pair and the oxygen-rich environment create potential metal-binding sites, relevant to discussions on homogeneous catalysis or sensor development. This interdisciplinary appeal positions the compound at the intersection of organic chemistry and coordination chemistry.

Regulatory databases classify 37787-52-3 as a research chemical without restrictive controls, though proper laboratory safety protocols apply. Its handling guidelines often appear in safety-focused queries, emphasizing ventilation requirements and PPE recommendations—topics gaining traction amid increased awareness of occupational health standards.

In summary, 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine represents a versatile scaffold bridging multiple scientific domains. Its value lies not only in current applications but also in untapped potential, as reflected by rising searches for "novel trioxabicyclo derivatives" and "CAS 37787-52-3 patent literature." Continued exploration of its structure-activity relationships promises to unlock further innovations in molecular design.

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